6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-Fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an appropriate aldehyde under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amide Formation: The carboxylic acid group on the chromene core can be converted to an amide by reacting with an amine derivative, such as 4-(propan-2-yl)benzylamine and pyridin-2-ylamine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may be developed as an anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and exhibit similar biological activities.
Fluoro-substituted chromenes: These compounds have similar structural features and may exhibit comparable reactivity and biological properties.
Pyridinyl-substituted amides: These compounds have the pyridinyl group and may show similar interactions with molecular targets.
Uniqueness
The uniqueness of 6-fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H21FN2O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C25H21FN2O3/c1-16(2)18-8-6-17(7-9-18)15-28(24-5-3-4-12-27-24)25(30)23-14-21(29)20-13-19(26)10-11-22(20)31-23/h3-14,16H,15H2,1-2H3 |
InChI Key |
UGMMBPUQPVUSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F |
Origin of Product |
United States |
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